Methyl 6-hydroxy-5-nitronicotinate
Overview
Description
Methyl 6-hydroxy-5-nitronicotinate is a chemical compound with the molecular formula C7H6N2O5. It is a derivative of nicotinic acid and features both hydroxyl and nitro functional groups on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-hydroxy-5-nitronicotinate can be synthesized through the nitration of methyl 6-hydroxynicotinate. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-5-nitronicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or iron powder in acidic conditions are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 6-hydroxy-5-nitronicotinate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-hydroxy-5-nitronicotinate involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo redox reactions, which may influence its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-hydroxy-5-nitropyridine-3-carboxylate
- 6-Hydroxy-5-nitronicotinic acid methyl ester
- Methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate
Uniqueness
Methyl 6-hydroxy-5-nitronicotinate is unique due to the specific positioning of the hydroxyl and nitro groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-7(11)4-2-5(9(12)13)6(10)8-3-4/h2-3H,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGFGEIQCLRIBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579289 | |
Record name | Methyl 5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222970-61-8 | |
Record name | Methyl 5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-hydroxy-5-nitronicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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